3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine-based derivative featuring a benzyl ester group at the 1-position and a carboxymethyl-isopropyl-amine substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C19H26N2O4, with a molecular weight of 346.42 g/mol (estimated from analogs in ). The carboxymethyl-isopropyl-amine moiety introduces both hydrophilic (carboxylic acid) and hydrophobic (isopropyl) properties, making it a versatile intermediate in medicinal chemistry, particularly for neurotensin receptor modulation or as a precursor for small-molecule agonists .
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)20(12-17(21)22)11-16-8-9-19(10-16)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKRDLHQXMIYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1354011-25-8, is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structure, which includes a pyrrolidine ring and various functional groups that may interact with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.4 g/mol. The structural features include:
- A pyrrolidine ring , which contributes to its cyclic structure.
- A carboxymethyl group , enhancing its solubility and reactivity.
- A benzyl ester moiety , which can influence its pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through various biochemical pathways, leading to observed physiological effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signal transduction processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antioxidant Activity
Studies have shown that related compounds possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Anticancer Properties
Some derivatives of pyrrolidine-based compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells. This suggests that this compound may have potential as an anticancer agent.
Enzyme Inhibition
Recent studies highlight the potential of similar compounds as inhibitors of arginase, an enzyme involved in the urea cycle and linked to several pathological conditions. For instance, analogs have shown up to a 1000-fold increase in potency compared to standard inhibitors .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of pyrrolidine derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2)
- Structural Difference: Cyclopropyl group replaces isopropyl in the amino side chain.
- Impact : Cyclopropyl’s smaller size and increased ring strain may enhance binding specificity in receptor targets compared to the bulkier isopropyl group. This analog is reported in neurotensin receptor research .
- Synthesis : Similar benzyl ester protection strategies are employed, as seen in for tert-butyl ester analogs.
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (Compound 24)
- Structural Difference : Naphthalen-2-ylmethyl group replaces the carboxymethyl-isopropyl-amine side chain.
- Properties: Higher hydrophobicity (C21H23NO4) due to the aromatic naphthalene group, reducing aqueous solubility but improving membrane permeability.
- Synthetic Yield : 88% via bromonaphthalene coupling ().
(±)-2-(4-(Acetoxymethyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (Compound 26)
- Structural Difference : Acetoxymethylbenzyl substituent introduces an ester-protected hydroxyl group.
- Reactivity : The acetoxy group can be hydrolyzed to a hydroxyl moiety post-synthesis, enabling further functionalization.
- Analytical Data: C21H23NO4 (Calc. C 71.37%, H 6.56%; Found C 71.15%, H 6.62%) .
Amino Side Chain Modifications
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353954-85-4)
- Structural Difference: 2-Amino-acetyl group replaces carboxymethyl in the side chain.
- Functionality : The primary amine in the acetyl group allows for conjugation or salt formation, enhancing solubility in acidic conditions .
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353960-74-3)
Ring System Variations
3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353982-80-5)
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Bromoarene coupling (e.g., ) yields >85% for aromatic analogs, while tert-butyl ester deprotection () achieves ~83% efficiency for sulfonamide derivatives.
- Solubility Trends : Carboxymethyl-isopropyl derivatives exhibit balanced lipophilicity (logP ~1.5–2.0), whereas naphthalene-containing analogs (logP >3) are more suited for lipid-rich environments .
- Biological Relevance : The target compound’s isopropyl group may enhance binding to hydrophobic pockets in neurotensin receptors compared to cyclopropyl or acetylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
